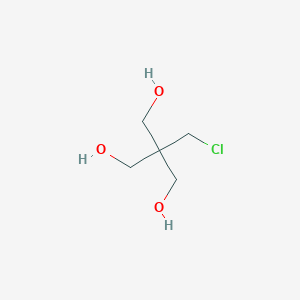

2-(Chloromethyl)-2-(hydroxymethyl)propane-1,3-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO3/c6-1-5(2-7,3-8)4-9/h7-9H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPSAGFZHAWRNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10513252 | |

| Record name | 2-(Chloromethyl)-2-(hydroxymethyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2210-06-2 | |

| Record name | 2-(Chloromethyl)-2-(hydroxymethyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloromethyl 2 Hydroxymethyl Propane 1,3 Diol and Its Precursors

Established Synthetic Pathways

Established synthetic routes to 2-(chloromethyl)-2-(hydroxymethyl)propane-1,3-diol primarily rely on the partial chlorination of a readily available starting material.

Synthesis from Pentaerythritol (B129877) as a Key Starting Material

Pentaerythritol, a polyhydric alcohol with four primary hydroxyl groups, serves as the principal precursor for the synthesis of its chlorinated derivatives, including this compound. The core concept of this pathway is the substitution of one of the hydroxyl groups with a chlorine atom.

The reaction of pentaerythritol with a chlorinating agent can lead to a mixture of products, including the desired monochlorohydrin, as well as dichlorohydrin and trichlorohydrin derivatives. A German patent describes a process for preparing pentaerythritol trichlorohydrin by heating pentaerythritol with hydrogen chloride, which also results in the formation of pentaerythritol monochlorohydrin and dichlorohydrin in varying proportions. google.com The separation of these products can be challenging and often requires techniques like fractional distillation under reduced pressure. orgsyn.org

| Starting Material | Product | Key Transformation |

| Pentaerythritol | This compound | Partial Chlorination |

This table summarizes the key transformation in the synthesis from pentaerythritol.

Chlorination Strategies for Polyol Transformation

Several chlorinating agents have been traditionally employed for the conversion of polyols like pentaerythritol to their corresponding chlorides. The choice of reagent and reaction conditions significantly influences the selectivity and yield of the desired monochlorinated product.

Commonly used chlorinating agents include:

Hydrogen Halides: As mentioned, reacting pentaerythritol with hydrogen chloride at elevated temperatures can yield a mixture of chlorinated products. google.com

Thionyl Chloride (SOCl₂): This reagent is often used for the conversion of alcohols to alkyl chlorides. A process for preparing organic chlorides by reacting alcohols with thionyl chloride in the presence of a triarylphosphine oxide catalyst has been described. google.com

Phosphorus Pentachloride (PCl₅): This is another powerful chlorinating agent capable of converting hydroxyl groups to chlorides. Research on the chlorination of castor oil polyol using PCl₅ demonstrates its utility in modifying polyols. researchgate.net

The primary challenge with these established methods is controlling the degree of chlorination to selectively favor the formation of the monosubstituted product, this compound.

Novel and Emerging Synthetic Approaches

To address the selectivity challenges of traditional methods, research has focused on developing more refined and efficient synthetic strategies.

Development of Efficient Chlorination Techniques

Modern synthetic chemistry is continually exploring milder and more selective chlorinating systems. While not always directly applied to pentaerythritol for the synthesis of its monochloride, these emerging techniques offer potential for future development.

Examples of such advancements include:

Lewis Acid Catalysis: The use of Lewis acids, such as aluminum chloride (AlCl₃), has been shown to be a facile route for the chlorination of alcohols. This method offers the advantage of activating the hydroxyl group under milder conditions. scirp.org

Chemoselective Reagents: Systems like 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) (DMSO) have been developed for the highly chemoselective and rapid chlorination of benzylic alcohols under neutral conditions. organic-chemistry.org The principles of such chemoselectivity could potentially be adapted for polyols.

Zeolite-Catalyzed Chlorination: The use of zeolites as shape-selective catalysts offers a promising avenue for controlling regioselectivity. For instance, tert-butyl hypochlorite (B82951) in the presence of HNa faujasite X has been used for the efficient and highly regioselective mono-chlorination of aromatic compounds. rsc.org This approach could theoretically be applied to achieve selective chlorination of one of the four hydroxyl groups in pentaerythritol.

| Chlorination Technique | Key Features | Potential Advantage for Polyol Chlorination |

| Lewis Acid Catalysis (e.g., AlCl₃) | Activation of hydroxyl groups under milder conditions. | Improved reaction efficiency and potentially higher selectivity. |

| Chemoselective Reagents (e.g., TCT/DMSO) | High selectivity for specific types of alcohols under neutral conditions. | Potential for selective monochlorination, minimizing over-reaction. |

| Zeolite-Catalyzed Chlorination | Shape-selective catalysis leading to high regioselectivity. | Precise control over which hydroxyl group is chlorinated. |

This interactive data table highlights emerging efficient chlorination techniques and their potential benefits.

Selective Functionalization Routes

A significant area of development in polyol chemistry is the ability to selectively functionalize one hydroxyl group in the presence of others. This is particularly relevant for the synthesis of this compound from pentaerythritol.

Recent progress in this area includes:

Organocatalysis: Organocatalysts, including those based on boron, nitrogen, and phosphorus, are being developed for the site-selective functionalization of diols and other polyols. These catalysts can operate under mild conditions and avoid the use of stoichiometric activating agents. rsc.orgresearchgate.net

Zeolite-Mediated Acetalization: Zeolites can be used for the size-selective acetalization of sugars and polyols in a single step. nih.govresearchgate.net While this is not a direct chlorination, it demonstrates a method for differentiating between hydroxyl groups in a polyol, which could be a preliminary step in a multi-step synthesis of the target molecule.

Protecting Group Strategies: Although the goal is often to avoid protecting groups, their temporary use can enable the selective modification of a single hydroxyl group. The remaining unprotected hydroxyls can then be chlorinated, followed by deprotection.

These novel approaches, focusing on selectivity and efficiency, represent the future direction for the synthesis of specifically functionalized polyols like this compound.

Advanced Reaction Chemistry and Functionalization of 2 Chloromethyl 2 Hydroxymethyl Propane 1,3 Diol

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for this molecule, enabling the targeted modification of its functional groups. The presence of both a reactive alkyl halide and multiple nucleophilic hydroxyl groups within the same structure dictates its chemical behavior and synthetic utility.

The chloromethyl group (–CH₂Cl) is the primary site for electrophilic reactivity in 2-(chloromethyl)-2-(hydroxymethyl)propane-1,3-diol. The carbon-chlorine bond is polarized, rendering the carbon atom electron-deficient and thus susceptible to attack by nucleophiles. As a primary alkyl halide, it readily undergoes bimolecular nucleophilic substitution (SN2) reactions.

In these transformations, a nucleophile attacks the carbon atom, leading to the displacement of the chloride ion, which is a good leaving group. The reactivity of this group is comparable to other primary alkyl chlorides and is influenced by the steric hindrance around the reaction center. Although the central quaternary carbon is bulky, the reaction occurs at the adjacent primary carbon, which remains relatively accessible to incoming nucleophiles. This reactivity allows for the introduction of a wide variety of functional groups by selecting the appropriate nucleophile.

Table 1: Examples of Nucleophilic Substitution at the Chloromethyl Group

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | Azidomethyl (–CH₂N₃) |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Cyanomethyl (–CH₂CN) |

| Iodide (I⁻) | Sodium Iodide (NaI) in Acetone | Iodomethyl (–CH₂I) |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Phenylthiomethyl (–CH₂SPh) |

The three primary hydroxyl (–OH) groups are key sites for nucleophilic and base-catalyzed reactions. Derivatization of these groups is a common strategy to modify the molecule's polarity, solubility, and reactivity, or to introduce new functionalities. Common derivatization reactions include esterification and etherification. nih.govresearchgate.net The choice of reagents and reaction conditions allows for the conversion of one, two, or all three hydroxyl groups. nih.gov Protecting group chemistry can be employed to achieve selective derivatization if modification of a specific number of hydroxyl groups is desired.

Etherification: Ether derivatives are typically synthesized via the Williamson ether synthesis, where the hydroxyl group is first deprotonated by a strong base (e.g., sodium hydride, NaH) to form a more potent alkoxide nucleophile. khanacademy.org This alkoxide then reacts with an alkyl halide to form an ether linkage. By using one, two, or three equivalents of base and alkyl halide, it is possible to control the degree of etherification.

Esterification: Ester derivatives are readily formed by reacting the hydroxyl groups with carboxylic acids (Fischer esterification), acyl chlorides, or acid anhydrides. researchgate.net Reactions with acyl chlorides and anhydrides are generally faster and more efficient than Fischer esterification and are often carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct (HCl or a carboxylic acid).

Table 2: Reagents for Ether and Ester Formation

| Derivative Type | Reagent Class | Specific Example | Resulting Functional Group |

|---|---|---|---|

| Ether | Alkyl Halide | Methyl Iodide (CH₃I) | Methoxy (–OCH₃) |

| Alkyl Halide | Benzyl Bromide (BnBr) | Benzyloxy (–OCH₂Ph) | |

| Ester | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Acetate (–OCOCH₃) |

| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Acetate (–OCOCH₃) |

Cyclization and Ring-Forming Reactions

The molecule's bifunctional nature, containing both an electrophilic center (chloromethyl) and internal nucleophiles (hydroxyl groups), makes it an ideal precursor for intramolecular cyclization reactions to form heterocyclic compounds.

In the presence of a base, a hydroxyl group can be deprotonated to form an alkoxide. This internal nucleophile can then attack the electrophilic carbon of the chloromethyl group in an intramolecular SN2 reaction. This process results in the displacement of the chloride ion and the formation of a cyclic ether. Given the substitution pattern, the most probable outcome is the formation of a four-membered oxetane (B1205548) ring, specifically a 3-(hydroxymethyl)-3-(chloromethyl)oxetane skeleton if only one hydroxyl group reacts. If a second hydroxyl group participates, more complex bicyclic structures could potentially be formed.

The favorability of this intramolecular reaction is governed by factors such as ring strain and the effective concentration of the internal nucleophile. The formation of three, five, and six-membered rings is generally favored in intramolecular cyclizations. While four-membered rings like oxetanes are less common due to ring strain, their synthesis from precursors like this compound is a viable synthetic route under appropriate conditions.

Analogous to the formation of cyclic ethers, sulfur-containing heterocycles can also be synthesized. Thietanes, the four-membered sulfur analogues of oxetanes, can be formed through intramolecular thioetherification. While this specific reaction starting from this compound requires conversion of a hydroxyl group to a thiol, a more direct route to a similar thietane (B1214591) structure involves a related starting material.

A common method for preparing thietanes is the thioetherification cyclization of 1,3-dihaloalkanes or their equivalents with a sulfide (B99878) source like sodium sulfide (Na₂S). nih.gov Research has shown that a close analogue, 2,2-bis(bromomethyl)propane-1,3-diol, can undergo a double displacement reaction with sodium sulfide to yield thietane-3,3-diyldimethanol. nih.gov This transformation highlights the utility of this molecular framework in the synthesis of substituted thietanes. The reaction proceeds via a double SN2 mechanism where the sulfide ion displaces both halide leaving groups to form the heterocyclic ring.

Table 3: Synthesis of a Thietane Analogue

| Starting Material | Reagent | Product | Ring System |

|---|

This reaction demonstrates the principle of using dihalo-neopentyl scaffolds for the construction of highly substituted four-membered rings, a strategy that is conceptually applicable to derivatives of this compound.

Acid-Catalyzed Transformations and Mechanistic Investigations

The presence of multiple hydroxyl groups makes this compound susceptible to a range of acid-catalyzed reactions. These transformations are governed by the stability of intermediates and the specific reaction conditions employed.

Pathways of Dehydration and Elimination Reactions

The acid-catalyzed dehydration of alcohols is a fundamental reaction for the synthesis of alkenes. libretexts.org For this compound, which possesses three primary hydroxyl groups, this reaction is expected to proceed under forcing conditions, such as high temperatures in the presence of strong, non-nucleophilic acids like sulfuric acid or phosphoric acid. libretexts.orgchemguide.co.uk

The generally accepted mechanism for primary alcohols follows a bimolecular elimination (E2) pathway. libretexts.org The reaction is initiated by the protonation of one of the hydroxyl groups by the acid catalyst, converting it into a good leaving group, water (an alkyloxonium ion). Subsequently, a base (such as the conjugate base of the acid or another alcohol molecule) abstracts a proton from an adjacent carbon atom in a concerted step, leading to the expulsion of the water molecule and the formation of a double bond. libretexts.org

Given the structure of this compound, the initial dehydration would likely lead to the formation of an unsaturated alcohol, 2-(chloromethyl)-2-(hydroxymethyl)prop-2-en-1-ol. Further dehydration of the remaining hydroxyl groups could potentially occur under more vigorous conditions, leading to more complex unsaturated structures, though such reactions may be complicated by polymerization.

In studies on related diols, such as 1,2-propanediol, acid-catalyzed dehydration over zeolite catalysts has been shown to yield products like propionaldehyde. researchgate.net While the mechanism is different due to the vicinal diol structure (involving a pinacol-type rearrangement), it highlights that acid catalysis on polyols can lead to a variety of rearranged and eliminated products. researchgate.net

Table 1: Plausible Products from Acid-Catalyzed Dehydration

| Reactant | Conditions | Major Plausible Product | Reaction Type |

|---|---|---|---|

| This compound | Concentrated H₂SO₄, Heat | 2-(Chloromethyl)-2-(hydroxymethyl)prop-2-en-1-ol | E2 Elimination |

Role of the γ-Hydroxymethyl Group in Reaction Mechanisms

In the context of this compound, all three hydroxymethyl groups are attached to a central quaternary carbon. When one hydroxyl group is protonated and participates in a reaction, the other two are positioned on the β-carbon relative to the leaving group's carbon. These adjacent hydroxymethyl groups can exert significant influence on the reaction mechanism.

Their primary roles include:

Inductive Effect : The electron-withdrawing nature of the additional hydroxyl and chloromethyl groups can influence the stability of any potential carbocation intermediates, although a primary carbocation is highly unlikely to form. In an E2 mechanism, these groups can affect the acidity of the β-hydrogens.

Steric Hindrance : The bulky nature of the substituted quaternary center may hinder intermolecular reactions, potentially favoring intramolecular pathways.

Intramolecular Participation : The neighboring hydroxyl groups can act as internal nucleophiles. Following the protonation of one hydroxyl group, a neighboring hydroxyl group could attack the electrophilic carbon in an intramolecular SN2 reaction, leading to the formation of a cyclic ether, such as a substituted oxetane. This type of cyclization is a common reaction pathway for diols and polyols. uwec.edu

Hydride Transfer Mechanisms in Related Propanediol Systems

Hydride transfer is a key step in various catalytic reactions of polyols. encyclopedia.pub In systems involving the hydrogenolysis of glycerol (B35011) to propanediols, the mechanism is proposed to involve proton and hydride transfer at the catalyst surface. encyclopedia.pub This process often begins with the dissociative adsorption of hydrogen into H⁺ and H⁻ on metal sites. encyclopedia.pub

A related concept is the "hydrogen borrowing" or "hydrogen transfer initiated dehydration" (HTID) methodology, which has been studied for 1,3-propanediol (B51772). researchgate.netmdpi.com This process typically involves a metal catalyst that first dehydrogenates the alcohol to form an intermediate aldehyde (propanal in the case of 1,3-propanediol). researchgate.netmdpi.com This aldehyde can then undergo further reactions, such as dehydration, before the borrowed hydrogen is returned to the molecule in a final hydrogenation step. This catalytic cycle allows for transformations that are not accessible through direct dehydration pathways and uses water as the only byproduct. researchgate.net While not documented for this compound specifically, its structural similarity to 1,3-propanediol suggests that such catalytic hydride transfer pathways could be a viable route for its transformation into other valuable chemicals.

Derivatization to Amide and Thiourea (B124793) Compounds

The conversion of this compound into amide and thiourea derivatives requires multi-step synthetic strategies, as the starting material lacks the necessary amine functionality. Plausible routes involve the initial conversion of the hydroxyl or chloro groups into functionalities that can then be used to build the target structures.

Amide Synthesis: A common method for amide synthesis is the condensation of a carboxylic acid and an amine. acs.org To synthesize an amide from the title polyol, one or more of the hydroxyl groups would first need to be converted into either an amine or a carboxylic acid.

Via Amination: The hydroxyl groups can be converted to a better leaving group (e.g., a tosylate) followed by nucleophilic substitution with an amine source like ammonia (B1221849) or an azide followed by reduction. The resulting amino-polyol could then be reacted with a carboxylic acid or its derivative (like an acyl chloride) to form the corresponding amide.

Via Oxidation: Selective oxidation of one of the primary alcohol groups to a carboxylic acid would yield a hydroxy-chloro-acid. This intermediate could then be coupled with an amine using standard amide coupling reagents (e.g., DCC, EDC) to form the desired amide.

Thiourea Synthesis: Thioureas are typically synthesized from amines. nih.govorganic-chemistry.org Therefore, the primary route to thiourea derivatives of this compound would necessitate the prior synthesis of an amino derivative, as described above. Once the amino-polyol is obtained, it can be reacted with various reagents to form a thiourea.

Common methods include:

Reaction with an isothiocyanate.

Reaction with thiophosgene (B130339) followed by an amine.

Reaction with carbon disulfide in the presence of a base. organic-chemistry.org

The reaction of a synthesized amino-polyol with an isothiocyanate represents a direct and high-yielding route to a substituted thiourea derivative.

Table 2: Proposed Synthetic Pathways for Derivatization

| Target Derivative | Intermediate | Key Reagents for Step 1 (Formation of Intermediate) | Key Reagents for Step 2 (Formation of Final Product) |

|---|---|---|---|

| Amide | Amino-polyol | 1. TsCl, Pyridine2. NaN₃3. H₂, Pd/C | R-COOH, DCC |

| Amide | Carboxy-polyol | PCC or other selective oxidizing agent | R-NH₂, EDC |

These proposed pathways illustrate the versatility of this compound as a scaffold for creating more complex molecules with potential applications in various fields of chemistry.

Role of 2 Chloromethyl 2 Hydroxymethyl Propane 1,3 Diol in Polymer and Materials Science

As a Monomer in Polymer Synthesis

In polymer chemistry, 2-(Chloromethyl)-2-(hydroxymethyl)propane-1,3-diol functions as a multifunctional monomer, primarily acting as an initiator for polymerization reactions. The presence of three active hydrogen atoms on its hydroxyl groups enables it to be a starting point for the synthesis of star-shaped or branched polymers.

A significant application of this compound is in the co-polymerization with cyclic ethers, particularly epoxides like 2-(chloromethyl)oxirane, commonly known as epichlorohydrin (B41342). This reaction is a type of ring-opening polymerization. njchm.comresearchgate.net The process is typically initiated by the deprotonation of the hydroxyl groups on the diol, which then act as nucleophiles.

The nucleophilic oxygen attacks one of the carbon atoms of the epoxide ring in the epichlorohydrin molecule, causing the ring to open and forming an ether linkage. This process can repeat, adding multiple epoxide units to each hydroxyl site on the initiator molecule. researchgate.netrsc.org Given that this compound has three hydroxyl groups, it can initiate the growth of three polymer chains, leading to a branched polymer structure. The presence of the chloromethyl group on both the initiator and the epoxide monomer introduces additional reactive sites that can be used for further modifications or crosslinking.

Polymers synthesized from similar multifunctional alcohols, such as 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol, and epichlorohydrin result in trifunctional aliphatic glycidyl (B131873) ether epoxide monomers that are key components in advanced material formulations. scientificlabs.com

The co-polymerization of this compound with epoxides leads to the formation of a class of oligomers known as polyether polyols. njchm.com These molecules are characterized by a central initiator core, a polyether backbone containing repeating ether bonds (-R-O-R-), and multiple terminal hydroxyl groups. njchm.com

The functionality of the resulting polyether polyol is determined by the initiator molecule; in this case, the use of this compound results in a trifunctional polyol. The molecular weight of the polyether polyol can be controlled by adjusting the molar ratio of the epoxide to the initiator. njchm.com A higher ratio of epoxide results in longer polymer chains and thus a higher molecular weight. These polyether polyols are crucial intermediates in the synthesis of a wide range of polymers, most notably polyurethanes. researchgate.netepo.org

Table 1: Influence of Initiator Functionality on Polyether Polyol Architecture

| Initiator | Initiator Functionality | Resulting Polymer Architecture | Typical Application |

| Propylene Glycol | 2 | Linear | Flexible Foams, Elastomers |

| Glycerol (B35011) | 3 | Branched (Star) | Rigid Foams, Coatings |

| This compound | 3 | Branched (Star) | Coatings, Adhesives, Sealants |

| Pentaerythritol (B129877) | 4 | Highly Branched (Star) | Rigid Foams, Resins |

Crosslinking Agent in Polymeric Systems

The branched structure originating from this compound is fundamental to its role as a crosslinking agent. Crosslinking is the process of forming covalent bonds to link separate polymer chains together, creating a three-dimensional polymer network. This network structure significantly enhances the material's properties, including its mechanical strength, chemical resistance, and thermal stability. scientificlabs.comsigmaaldrich.cn

The polyether polyols synthesized from this diol can be reacted with other polymers, such as polyisocyanates, to form crosslinked polyurethanes. The three hydroxyl groups on each polyol molecule can react with three isocyanate groups, forming a durable, thermosetting network. Structurally similar polyols, like trimethylolpropane (B17298), are widely used as crosslinking agents for this purpose. The resulting polymers exhibit improved hardness and toughness, making them suitable for demanding applications. sigmaaldrich.cn

Applications in Resin and Coating Technologies

The unique polymers derived from this compound find extensive use in the formulation of high-performance resins and coatings.

Alkyd resins are oil-modified polyesters used extensively as binders in solvent-based paints and coatings. nih.govqu.edu.iq They are synthesized through the condensation polymerization of a polyhydric alcohol (polyol), a dicarboxylic acid or its anhydride, and a fatty acid or oil. researchgate.net

The use of a highly functional polyol like this compound in the synthesis of alkyd resins leads to the formation of highly branched polymers. This branching reduces the flexibility of the polymer chains and promotes the formation of hard, durable films upon curing. These characteristics are highly desirable for high-gloss coatings, which require excellent surface smoothness and hardness for aesthetic appeal and protection. specialchem.com The properties of alkyd resins, and thus the final coating, can be tailored by carefully selecting the type and ratio of the polyol and other reactants. google.com

The polyether polyols derived from this compound are also valuable components in the formulation of adhesives and sealants. google.com The polymeric structure provides a balance of cohesive strength and flexibility, while the terminal hydroxyl groups offer excellent adhesion to a variety of substrates through hydrogen bonding and potential covalent reaction with the surface.

Polymers based on similar trifunctional monomers are used as additives in fast-setting adhesives and for low-temperature curing coatings. scientificlabs.com The branched nature of these polymers contributes to the development of cohesive strength and helps to control the viscosity of the formulation. For sealants, these polymers provide the necessary flexibility to accommodate joint movement while maintaining a strong seal against environmental factors. google.com

Enhancing Mechanical Properties of Polymers (e.g., Hardness, Toughness, Chemical Resistance)

While direct detailed research findings on this compound's specific impact on polymer mechanical properties are not extensively documented in publicly available literature, inferences can be drawn from the behavior of structurally similar compounds. For instance, the polymer of a related compound, (2-Ethyl-2-(hydroxymethyl)-1,3-propanediol polymer with (chloromethyl)oxirane), is recognized for its role as a trifunctional aliphatic glycidyl ether epoxide monomer. It is primarily utilized as a crosslinking agent that imparts significant chemical and mechanical resistance to the materials it is incorporated into.

This analogue is noted to enhance the hardness and toughness of epoxide polymers. The presence of multiple hydroxyl groups and a chloromethyl group in this compound suggests its potential to act as a crosslinking agent or a monomer in the synthesis of various polymers. The chloromethyl group provides a reactive site for further chemical modifications, while the hydroxyl groups can participate in esterification or etherification reactions, leading to the formation of a three-dimensional polymer network. This network structure is crucial for improving the mechanical integrity of the polymer, resulting in increased hardness, toughness, and resistance to chemical degradation.

Table 1: Potential Impact of this compound on Polymer Properties (Inferred)

| Mechanical Property | Anticipated Enhancement | Underlying Mechanism (Hypothesized) |

| Hardness | Increase | Formation of a rigid, crosslinked polymer network restricts the movement of polymer chains. |

| Toughness | Increase | The crosslinked structure can effectively dissipate energy from impacts, preventing crack propagation. |

| Chemical Resistance | Improvement | A dense, crosslinked network reduces the permeability of the polymer to solvents and other chemicals. |

Development of Ion Exchange Resins

The synthesis of ion exchange resins often involves the introduction of functional groups onto a crosslinked polymer backbone, such as styrene-divinylbenzene copolymers. The chloromethyl group in this compound makes it a candidate for the functionalization of these polymer backbones.

The process of chloromethylation is a key step in preparing anion exchange resins, where the chloromethyl group is subsequently aminated to introduce the ion-exchange sites. While the direct use of this compound in commercial ion exchange resin production is not widely reported, its chemical structure suggests a potential application in this area. It could be used to introduce both hydroxyl and chloromethyl functionalities to a polymer matrix. The hydroxyl groups could enhance the hydrophilicity of the resin, potentially improving its ion exchange kinetics, while the chloromethyl group serves as the precursor for the active ion exchange site.

Functionalization for Advanced Material Properties

The versatility of this compound, owing to its multiple reactive sites, allows for the functionalization of materials to achieve advanced properties. The hydroxyl groups can be used to graft the molecule onto surfaces or into polymer matrices, while the chloromethyl group provides a handle for a wide range of subsequent chemical transformations.

For instance, the related ethyl-substituted polymer has been used in the synthesis of azidated trimethylolpropane triglycidyl ether for creating hyperbranched polyurethanes and can be coated on polycarbonate chips to improve chemical resistance to organic solvents. It is also used in the preparation of organic field effect transistors (OFETs) through cross-linking with poly(4-vinylphenol). These applications highlight the potential of incorporating structures similar to this compound to create materials with tailored electronic, chemical, and physical properties. The ability to introduce multiple functionalities in a single molecule makes it a valuable building block for the design of advanced materials.

Spectroscopic and Structural Characterization of 2 Chloromethyl 2 Hydroxymethyl Propane 1,3 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 2-(Chloromethyl)-2-(hydroxymethyl)propane-1,3-diol by providing information about the chemical environment of each proton and carbon atom.

For ¹H NMR spectroscopy, the molecule is expected to exhibit distinct signals corresponding to the protons of the chloromethyl group (-CH₂Cl), the three hydroxymethyl groups (-CH₂OH), and the three hydroxyl protons (-OH). The chemical shifts of the methylene (B1212753) protons in the hydroxymethyl groups would likely appear in the range of 3.5-4.0 ppm, influenced by the electronegativity of the adjacent oxygen atoms. The protons of the chloromethyl group are expected to be shifted further downfield, typically in the 3.7-4.2 ppm range, due to the deshielding effect of the chlorine atom. The hydroxyl protons, being exchangeable, would present as a broad singlet, with a chemical shift that is highly dependent on the solvent, concentration, and temperature.

In ¹³C NMR spectroscopy, three distinct signals are anticipated. The quaternary carbon atom at the center of the molecule would have a characteristic chemical shift. The carbon atoms of the three equivalent hydroxymethyl groups would produce a single signal, while the carbon of the chloromethyl group would appear at a different chemical shift, typically further downfield due to the influence of the chlorine atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| -CH₂Cl | 3.7 - 4.2 | 45 - 55 | Singlet |

| -CH₂OH | 3.5 - 4.0 | 60 - 70 | Singlet |

| -OH | Variable (Broad) | - | Singlet |

| Quaternary C | - | 40 - 50 | - |

Note: These are predicted values and may vary based on experimental conditions.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of the crystal packing would elucidate how the individual molecules are arranged in the crystal lattice. This arrangement is governed by various intermolecular forces, including van der Waals interactions and, most importantly for this molecule, hydrogen bonding. The presence of both a chloro substituent and multiple hydroxyl groups suggests a complex interplay of these forces, which will dictate the density and stability of the crystal.

Investigation of Hydrogen Bonding Networks

The three hydroxyl groups in this compound are capable of acting as both hydrogen bond donors and acceptors. This will lead to the formation of an extensive three-dimensional hydrogen-bonding network within the crystal. X-ray diffraction data would allow for the precise measurement of the O-H···O bond distances and angles, providing insight into the strength and geometry of these interactions. It is also possible that the chlorine atom could participate in weaker C-H···Cl hydrogen bonds, further influencing the crystal packing. The nature of this hydrogen-bonding network is critical in determining the physical properties of the solid material, such as its melting point and solubility.

Theoretical and Computational Investigations of 2 Chloromethyl 2 Hydroxymethyl Propane 1,3 Diol Chemistry

Quantum Chemical Studies on Molecular Conformation and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful methods for determining the three-dimensional structure and relative stability of different molecular conformers. For a molecule like 2-(Chloromethyl)-2-(hydroxymethyl)propane-1,3-diol, with its multiple rotatable bonds, numerous conformations are possible due to the orientation of the hydroxyl and chloromethyl groups.

A systematic conformational analysis using quantum chemical methods would identify the most stable (lowest energy) conformers. researchgate.net This would involve optimizing the geometry of various starting structures and calculating their relative energies. Key parameters that would be determined include:

Bond lengths and angles: Precise values for all bonds and angles in the molecule.

Intramolecular interactions: Identification and quantification of hydrogen bonding between the hydroxyl groups and the chlorine atom, which would significantly influence conformational preference and stability. researchgate.net

While no specific studies on this compound were found, research on similar halogenated alcohols has shown that intramolecular hydrogen bonding plays a crucial role in determining the most stable conformers. researchgate.net Such studies provide a framework for how the conformation of the target molecule could be approached.

Table 1: Hypothetical Data Table of Conformational Analysis Results

Since no experimental or computational data is available, the following table is a hypothetical representation of what a conformational analysis might yield.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Intramolecular H-bonds |

| A | 0.00 | O-C-C-Cl: 60, H-O-C-C: 180 | OH...Cl |

| B | 1.25 | O-C-C-Cl: 180, H-O-C-C: 60 | OH...OH |

| C | 2.50 | O-C-C-Cl: -60, H-O-C-C: -60 | None |

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies. rsc.orgsmu.edu For this compound, several types of reactions could be modeled, including its synthesis and its subsequent use in polymerization or other chemical transformations.

For instance, the formation of this molecule often involves the reaction of pentaerythritol (B129877) with a chlorinating agent. researchgate.net Computational modeling could:

Map the reaction energy profile: Determine the energy of reactants, intermediates, transition states, and products.

Visualize transition state structures: Understand the geometry of the molecule at the peak of the energy barrier.

Again, the scientific literature lacks specific computational studies on the reaction mechanisms involving this compound. However, general computational studies on polyol synthesis and functionalization provide methodologies that could be applied. acs.orgnih.gov

Prediction of Reactivity and Selectivity in Synthetic Pathways

Theoretical calculations can predict the most likely sites for chemical attack on a molecule and the stereochemical outcome of reactions. For this compound, key questions of reactivity and selectivity arise in reactions involving its different functional groups: the three hydroxyl groups and the one chloromethyl group.

Computational methods that could be used to predict reactivity include:

Molecular Electrostatic Potential (MEP) maps: These visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Fukui functions and dual descriptors: These concepts from conceptual DFT help to predict the most reactive sites for nucleophilic, electrophilic, and radical attack.

Such analyses would be invaluable for predicting the outcome of, for example, esterification or etherification reactions, where the relative reactivity of the primary hydroxyl groups versus the potential for substitution at the chloromethyl group is a key consideration. Without specific computational studies, predictions of reactivity remain qualitative, based on general chemical principles.

Molecular Dynamics Simulations for Polymer Properties

Molecular dynamics (MD) simulations are a powerful tool for predicting the macroscopic properties of polymers based on the structure and interactions of the constituent monomer units. researchgate.netmdpi.com If this compound were used as a monomer or cross-linking agent in a polymer, MD simulations could be employed to predict a range of properties of the resulting material.

These properties could include:

Mechanical properties: Such as the elastic modulus, tensile strength, and flexibility of the polymer network.

Thermal properties: Including the glass transition temperature (Tg), which is a critical parameter for determining the service temperature of a polymer. chemrxiv.org

Morphology: The spatial arrangement of polymer chains and the degree of cross-linking.

The process would involve building a virtual model of the polymer, simulating the motion of all atoms over time, and then calculating the desired properties from the atomic trajectories. researchgate.net The lack of published MD studies on polymers derived from this compound means that the properties of such materials can only be inferred from experimental data on related systems.

Industrial and Scalable Synthesis Considerations for 2 Chloromethyl 2 Hydroxymethyl Propane 1,3 Diol

Process Optimization and Reaction Efficiency

The synthesis of 2-(Chloromethyl)-2-(hydroxymethyl)propane-1,3-diol typically involves the selective chlorination of pentaerythritol (B129877). A common method described in patent literature involves the reaction of pentaerythritol with hydrogen chloride (HCl). Process optimization is crucial to maximize the yield of the desired monochlorinated product while minimizing the formation of di- and trichlorinated derivatives.

Key process parameters that influence reaction efficiency and selectivity include temperature, pressure, reactant molar ratios, and reaction time. Early patents suggest that the reaction is typically carried out at elevated temperatures, often in the range of 150-200°C, and under pressure. The molar ratio of pentaerythritol to HCl is a critical factor; a controlled amount of the chlorinating agent is necessary to favor monosubstitution.

One patented process highlights the potential for high selectivity, claiming that the monochloride can be isolated in a yield of approximately 90% through careful control of reaction conditions and subsequent separation processes. The reaction can be performed in the presence of a solvent, such as toluene (B28343) or xylene, which can aid in heat transfer and product separation. However, the choice of solvent also has significant implications for process safety and environmental impact.

To enhance reaction efficiency, continuous flow processes could be explored as an alternative to batch reactors. Continuous processes can offer better control over reaction parameters, leading to improved selectivity and more consistent product quality. Furthermore, the integration of in-line analytical techniques can allow for real-time monitoring and optimization of the reaction.

Table 1: Key Parameters in the Synthesis of this compound

| Parameter | Typical Range/Value | Impact on Process |

| Temperature | 150 - 200 °C | Affects reaction rate and selectivity. Higher temperatures may lead to over-chlorination. |

| Pressure | Elevated | Necessary to maintain HCl in the reaction mixture and influence reaction kinetics. |

| Pentaerythritol:HCl Molar Ratio | Controlled to favor monosubstitution | Crucial for maximizing the yield of the desired product. |

| Catalyst | Lower aliphatic monocarboxylic acids | Influences reaction rate and selectivity. |

| Solvent | Toluene, Xylene (traditional) | Aids in heat transfer and product separation but raises environmental concerns. |

Catalyst Development for Sustainable Production

Catalysis plays a pivotal role in the selective synthesis of this compound. Traditional methods often employ lower aliphatic monocarboxylic acids, such as acetic acid or formic acid, as catalysts. These catalysts facilitate the reaction between pentaerythritol and HCl.

However, there is a growing interest in developing more sustainable and efficient catalytic systems. Heterogeneous catalysts, for instance, offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions. For the selective chlorination of polyols like pentaerythritol, solid acid catalysts could be a promising area of research. These catalysts could be designed to have specific active sites that favor the formation of the monochlorinated product.

Phase-transfer catalysis (PTC) represents another advanced approach. PTC can be particularly useful in reactions involving immiscible reactants, potentially allowing for the use of aqueous HCl solutions and organic solvents, thereby improving reaction rates and selectivity under milder conditions. The development of novel phase-transfer catalysts tailored for the selective monosubstitution of pentaerythritol could lead to more efficient and environmentally friendly production processes.

Recent advancements in catalyst design focus on creating catalysts that can achieve high selectivity for the functionalization of specific hydroxyl groups in polyols. This level of control is essential for maximizing the yield of this compound and minimizing waste.

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound is essential for developing environmentally responsible industrial processes. The traditional synthesis routes often involve harsh conditions, such as high temperatures and pressures, and the use of hazardous solvents like benzene (B151609) and toluene, which are not aligned with green chemistry principles.

A key area for improvement is the replacement of conventional solvents with greener alternatives. The ideal green solvent would be non-toxic, biodegradable, and derived from renewable resources. Research into the use of ionic liquids, supercritical fluids, or bio-based solvents for this reaction could lead to significant environmental benefits. Solvent-free reaction conditions, where feasible, would be an even more sustainable approach.

Energy efficiency is another important aspect of green chemistry. The high temperatures and pressures required in traditional methods contribute to a significant energy footprint. The development of new catalysts that can operate under milder conditions would not only reduce energy consumption but also enhance the safety of the process.

Furthermore, exploring alternative, more sustainable synthetic routes is a long-term goal. This could involve biocatalytic methods, using enzymes or whole-cell systems to perform the selective chlorination of pentaerythritol. While currently in the early stages of research for this specific transformation, biocatalysis offers the potential for highly selective reactions under ambient conditions.

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing processes to minimize the formation of polychlorinated by-products. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Replacing hazardous solvents like benzene and toluene with greener alternatives. |

| Designing Safer Chemicals | The target molecule itself may have applications that contribute to safer products. |

| Safer Solvents and Auxiliaries | Exploring the use of water, supercritical CO2, or bio-solvents. |

| Design for Energy Efficiency | Developing catalysts that function at lower temperatures and pressures. |

| Use of Renewable Feedstocks | Investigating bio-based routes to pentaerythritol and its derivatives. |

| Reduce Derivatives | Developing selective catalysts to avoid the need for protecting groups. |

| Catalysis | Utilizing highly selective and recyclable catalysts (heterogeneous, phase-transfer). |

| Design for Degradation | Considering the environmental fate of the product and by-products. |

| Real-time analysis for Pollution Prevention | Implementing in-line process monitoring to control reaction selectivity. |

| Inherently Safer Chemistry for Accident Prevention | Operating under milder conditions to reduce risks of accidents. |

By-Product Formation and Utilization

In the synthesis of this compound from pentaerythritol, the primary by-products are the more highly chlorinated derivatives: 2,2-bis(chloromethyl)propane-1,3-diol (dichlorohydrin) and 2-(chloromethyl)-2-((chloromethyl)oxymethyl)propane-1,3-diol (trichlorohydrin). The formation of these by-products reduces the yield of the desired monochlorinated compound and complicates the purification process.

Minimizing the formation of these by-products is a key objective of process optimization. This can be achieved through precise control of the stoichiometry of the reactants, particularly by limiting the amount of the chlorinating agent. The choice of catalyst and reaction conditions also plays a significant role in determining the product distribution.

From an economic and environmental standpoint, it is beneficial to find applications for the polychlorinated by-products. These compounds, with their multiple reactive sites, could potentially be used as cross-linking agents in polymer synthesis or as intermediates for the production of other specialty chemicals. For instance, the dichlorohydrin could be a monomer for the synthesis of polyesters or polyurethanes with enhanced flame-retardant properties.

The development of efficient separation techniques is also crucial for isolating the desired product and the by-products in a pure form, which is a prerequisite for their utilization. Fractional distillation or crystallization are common methods employed for this purpose. A comprehensive approach to by-product management, which includes both minimization of their formation and valorization of the unavoidable by-products, is essential for a truly sustainable and economically viable industrial process.

Future Research Directions and Emerging Paradigms for 2 Chloromethyl 2 Hydroxymethyl Propane 1,3 Diol

Design of Novel Multifunctional Derivatives

The distinct reactivity of the hydroxyl and chloromethyl groups on 2-(chloromethyl)-2-(hydroxymethyl)propane-1,3-diol allows for the strategic design of novel polymers and derivatives with tailored functionalities. The versatility of polymers in biomedical applications, for instance, stems from the ability to design them with specific architectures and properties. sigmaaldrich.com Functional polymers, which contain reactive groups, are particularly valuable as building blocks for complex structures like nanoparticles, scaffolds, and hydrogels for biomedical uses. sigmaaldrich.com

Research in this area is moving towards creating derivatives for specialized applications, particularly in biomedicine. The hydroxyl groups can be used for polyester (B1180765) or polyurethane synthesis, while the chloromethyl group serves as a prime site for introducing a wide array of other functional moieties via nucleophilic substitution. This could include azide (B81097) groups for click chemistry, quaternary ammonium (B1175870) salts for antimicrobial properties, or specific ligands for targeted drug delivery. scientificlabs.co.uknih.govmdpi.com The development of such functional polymers is a key area of interest due to their potential for good biocompatibility, biodegradability, and stimuli-responsiveness. bohrium.com

Interactive Table: Potential Functional Groups and Applications

| Functional Group Introduced (at C-Cl) | Potential Linkage Chemistry | Resulting Property | Potential Application Area |

|---|---|---|---|

| Azide (-N₃) | Click Chemistry (e.g., with alkynes) | Bio-conjugation capability | Drug Delivery, Tissue Engineering |

| Quaternary Ammonium (-NR₃⁺) | Menshutkin Reaction | Antimicrobial, Surfactant | Self-sterilizing surfaces, Coatings |

| Thiol (-SH) | Nucleophilic Substitution | Cross-linking site, Metal binding | Hydrogels, Adhesives, Nanoparticle stabilization |

| Carboxylate (-COOH) | Etherification followed by oxidation | pH-responsiveness, Improved hydrophilicity | Smart polymers, Absorbents |

Exploration of Advanced Catalytic Roles

The potential of this compound and its derivatives in catalysis is an emerging field of study. The molecule itself can serve as a scaffold for synthesizing novel ligands for metal-based catalysts. The three hydroxyl groups can coordinate with metal centers, while the fourth functional arm, derived from the chloromethyl group, can be modified to tune the catalyst's electronic and steric properties, thereby influencing its activity and selectivity.

Furthermore, this compound can be a building block for catalytically active materials. For example, research into the catalytic valorization of biomass has shown that diols like 1,3-propanediol (B51772) can be converted into valuable chemicals through processes like hydrogen transfer initiated dehydration. mdpi.com Similar chemo-catalytic strategies could be applied to this compound. There is also potential for its integration into solid catalysts, such as by grafting it onto catalyst supports or incorporating it as a structural component in porous materials like metal-organic frameworks (MOFs), where it could introduce active sites or modify the catalytic environment. researchgate.net

Integration into Hybrid and Nanocomposite Materials

The structure of this compound is exceptionally well-suited for integration into advanced hybrid and nanocomposite materials. The chloromethyl group provides a reactive handle for covalent attachment to other materials, a process known as post-synthetic modification. researchgate.net This is particularly relevant in the field of metal-organic frameworks (MOFs), which are porous crystalline materials with applications in catalysis, separation, and sensing. the-innovation.org

Chloromethylation is a known pathway for functionalizing the organic linkers within MOFs, allowing for the subsequent introduction of a wide range of moieties. researchgate.net By using derivatives of this compound as the organic linkers themselves, or by grafting them onto existing MOF structures, new hybrid materials can be created. These materials could feature pores decorated with hydroxyl groups, leading to altered adsorption properties or creating specific binding sites for guest molecules. The ability to create such tailored porous environments is critical for applications in targeted drug delivery and advanced separation technologies. mdpi.com

Interactive Table: Potential Hybrid Materials and Their Applications

| Material Type | Integration Method | Key Feature | Potential Application |

|---|---|---|---|

| Metal-Organic Framework (MOF) | Post-synthetic modification via chloromethyl group | Functionalized pores, tunable properties | Gas storage, Catalysis, Sensing |

| Polymer Nanocomposite | As a cross-linking agent or functional monomer | Enhanced mechanical and thermal properties | High-performance coatings, Adhesives scientificlabs.co.uksigmaaldrich.com |

| Silica Nanoparticles | Surface grafting via chloromethyl or hydroxyl groups | Functionalized surface, improved dispersibility | Drug delivery carriers, Reinforcing fillers |

Sustainable Production and Circular Economy Approaches

Aligning the production and lifecycle of this compound with the principles of green chemistry and the circular economy is a critical future direction. mdpi.com This involves developing sustainable synthesis routes and designing materials that can be recycled or upcycled.

Currently, similar polyols like trimethylolpropane (B17298) are produced from petroleum-based pathways. nih.gov Future research will likely focus on bio-based production methods. This could involve the microbial conversion of renewable feedstocks, such as sugars or glycerol (B35011), into precursors or the target molecule itself. nih.govrsc.org For instance, an integrated process of biotransformation and catalytic dehydration has been successfully used to produce methacrylic acid from 2-methyl-1,3-propanediol. rsc.org Similar integrated bio-chemo-catalytic processes could offer an environmentally benign route for producing this compound.

From a circular economy perspective, polymers derived from this diol could be designed for recyclability or biodegradability. For example, research has been conducted on creating biodegradable thermoplastic elastomers from other renewable diols. mdpi.com By carefully selecting the co-monomers used in polymerization with this compound, it may be possible to create polymers with linkages that can be chemically or enzymatically cleaved, allowing the monomer to be recovered and reused. This "closing-the-loop" approach is essential for improving resource efficiency and reducing the environmental impact of polymer materials. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.